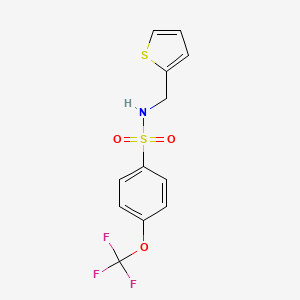

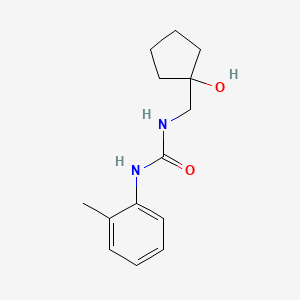

(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds involves various strategies, including the use of trifluoromethanesulfonic acid catalysis for the hydroamination of unfunctionalized alkenes . This method provides a route to α-tertiary amine derivatives, which could be analogous to the synthesis of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine. Additionally, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrates the incorporation of sulfonyl and thienyl groups into complex heterocyclic structures, which may share synthetic parallels with the compound .

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen compounds can exhibit extensive electron delocalization, as seen in bis((trifluoromethyl)sulfonyl)amine, where the deprotonation leads to a shortening of the S-N bond due to electron delocalization into sulfur's 3d orbitals . This characteristic could be relevant to the molecular structure analysis of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, suggesting potential electronic features that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of sulfur-nitrogen compounds can be quite diverse. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines . This type of reactivity could be indicative of the potential reactions that (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine might undergo, such as amidation or other condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen compounds are influenced by their molecular structures. The presence of trifluoromethyl groups, as seen in some of the compounds studied, can impart unique electronic properties and influence the acidity, solubility, and stability of these compounds . These properties are crucial for their potential applications in catalysis and as ligands in medicinal chemistry, which could also be true for the compound of interest.

科学研究应用

杀虫剂活性:苯基三溴甲基砜衍生物,包括与(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺相似的结构,因其作为杀虫剂的潜力而被探索。这些化合物已使用不同的路线合成,并对其杀虫剂性质进行了测试,表明在农业化学中具有潜在应用 (Borys, Korzyński & Ochal, 2012).

光氧化还原催化:在一项专注于胺在合成中的应用的研究中,开发了一种无金属光氧化还原策略来形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键。这项研究重点介绍了与(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺相关的伯胺衍生物在功能化炔烃和烯烃的合成中的使用 (Ociepa, Turkowska & Gryko, 2018).

胺的磺化剂:2-(1,3-二氧六环-2-基)乙基磺酰基,类似于(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺中的官能团,已被用作胺的磺化剂。这证明了它在制备活化胺中的效用,活化胺是化学合成中的重要中间体 (Sakamoto et al., 2006).

纳滤膜开发:已经合成了新型磺化薄膜复合纳滤膜,其中包含与(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺相关的结构。这些膜显示出改善的水通量,表明它们在水处理和染料去除应用中的潜力 (Liu et al., 2012).

电致变色器件:源自噻吩基衍生的聚(三苯胺)的星形共轭体系,其中包括如(2-噻吩基甲基)((4-(三氟甲氧基)苯基)磺酰基)胺中的噻吩基团,已被用作电致变色器件的活性材料。这些材料在不同的电势下表现出颜色变化,表明它们在显示技术中的潜在用途 (Cheng et al., 2012).

属性

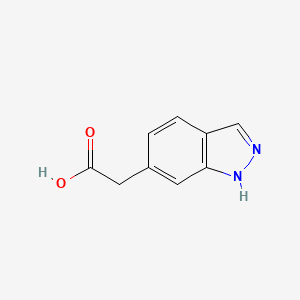

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-9-3-5-11(6-4-9)21(17,18)16-8-10-2-1-7-20-10/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZGTPDWQRGELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)

![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)